molecular formula C9H8FN3 B11913572 8-Fluoroquinoline-5,6-diamine

8-Fluoroquinoline-5,6-diamine

Cat. No.: B11913572
M. Wt: 177.18 g/mol
InChI Key: WBDRETLYSUPYMW-UHFFFAOYSA-N
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Description

8-Fluoroquinoline-5,6-diamine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoroquinoline-5,6-diamine typically involves the introduction of a fluorine atom into the quinoline ring system. One common method is the direct fluorination of quinoline derivatives using electrophilic fluorinating agents. Another approach involves the cyclization of precursors bearing pre-fluorinated benzene rings. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

8-Fluoroquinoline-5,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

8-Fluoroquinoline-5,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoroquinoline-5,6-diamine involves its interaction with specific molecular targets, such as enzymes and DNA. The fluorine atom enhances its ability to bind to these targets, leading to the inhibition of enzyme activity or interference with DNA replication. This makes it effective as an antibacterial and antineoplastic agent .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

Uniqueness

8-Fluoroquinoline-5,6-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other fluorinated quinolines. Its dual amine groups at positions 5 and 6 provide additional sites for chemical modification, enhancing its versatility in various applications .

Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

8-fluoroquinoline-5,6-diamine

InChI

InChI=1S/C9H8FN3/c10-6-4-7(11)8(12)5-2-1-3-13-9(5)6/h1-4H,11-12H2

InChI Key

WBDRETLYSUPYMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CC(=C2N=C1)F)N)N

Origin of Product

United States

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